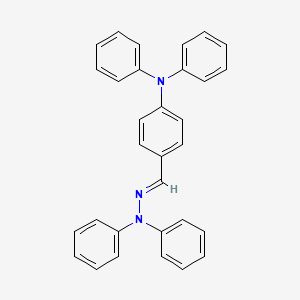
2-Bromo-3-nitrobenzyl acetate
概要
説明
2-Bromo-3-nitrobenzyl acetate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the second position, a nitro group at the third position, and an acetate ester group attached to a benzyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrobenzyl acetate typically involves a multi-step process:
Bromination: The starting material, benzyl acetate, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the second position.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the third position.
Esterification: The final step involves the esterification of the nitro-brominated benzyl compound with acetic anhydride (CH₃CO)₂O in the presence of a catalyst such as pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-Bromo-3-nitrobenzyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) solution at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl acetate derivatives.
Reduction: Formation of 2-Bromo-3-aminobenzyl acetate.
Hydrolysis: Formation of 2-Bromo-3-nitrobenzoic acid and ethanol.
科学的研究の応用
2-Bromo-3-nitrobenzyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-Bromo-3-nitrobenzyl acetate involves its ability to undergo nucleophilic substitution and reduction reactions. The bromine atom and nitro group act as reactive sites for these transformations. In biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Bromo-4-nitrobenzyl acetate: Similar structure but with the nitro group at the fourth position.
3-Bromo-2-nitrobenzyl acetate: Similar structure but with the bromine and nitro groups interchanged.
2-Chloro-3-nitrobenzyl acetate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-3-nitrobenzyl acetate is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique arrangement makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
特性
IUPAC Name |
(2-bromo-3-nitrophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-6(12)15-5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYFIMGPEOVKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C(=CC=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B3286339.png)
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3286342.png)

![3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3286349.png)


![6-[2-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3286368.png)







